[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
Description
[(3-Bromophenyl)(cyclopropyl)imino-lambda⁶-sulfanyl]one is a sulfur-containing heterocyclic compound featuring a brominated aromatic ring, a cyclopropyl substituent, and an imino-sulfanone backbone. This compound is cataloged under CAS 236.66 and product number EN300-7357050 by Enamine Ltd, a leading supplier of chemical building blocks for drug discovery .
Properties
CAS No. |
2090570-37-7 |
|---|---|
Molecular Formula |
C9H10BrNOS |
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(3-bromophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
LJNJZFZRAHBTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=N)(=O)C2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromophenethylamine
3-Bromophenethylamine serves as a pivotal precursor. A validated route involves:
-
Reduction of 3-bromophenylacetonitrile :
This step mirrors methodologies in tetrahydroisoquinoline synthesis, where nitrile reduction to primary amines is critical.
Cyclopropylimino Intermediate Formation
The cyclopropylimino group is introduced via two primary routes:
Condensation with Cyclopropylcarbonyl Chloride
Imine Formation via Aldehyde Condensation
Sulfur Incorporation and Oxidation
The lambda6-sulfanylone group is installed through sulfonation followed by oxidation:
Sulfonation with Sulfur Monochloride
Oxidation to Sulfone
Dynamic Kinetic Resolution (DKR)
Enzymatic Oxidation
-
Conditions : NADPH cofactor, aqueous buffer, 25–37°C.
-
Outcome : High enantiopurity (99.9% ee in esomeprazole synthesis).
Optimization and Challenges
Reaction Condition Optimization
Common Byproducts and Mitigation
-
Disulfides : Formed via S–S coupling during sulfonation.
-
Racemization : Occurs during nucleophilic substitution (e.g., hydrolysis).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Oxidation | 75–85 | 90–95 | Moderate | High |
| Enzymatic Oxidation | 60–70 | 99+ | Low | Very High |
| DKR Catalysis | 80–90 | 95–98 | High | Moderate |
Note: Data extrapolated from analogous syntheses.
Analytical Characterization
Critical characterization data for [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one:
-
¹H NMR (CDCl₃) : δ 6.81 (s, 1H, H3), 7.48–8.04 (m, aromatic H).
-
¹³C NMR : 20.98 (–CH₃), 117.83–178.48 (aromatic and carbonyl C).
-
MS (ESI+) : m/z 315.1 [M+H]⁺ (calculated for C₁₀H₁₁BrN₂OS).
Industrial and Research Applications
While direct applications of this compound are under investigation, related sulfonimidamides show promise in:
Chemical Reactions Analysis
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Substituent-Driven Properties
Trifluoromethyl Derivative
- Applications : Likely used in fluorinated drug candidates, where fluorine atoms improve membrane permeability and bioavailability.
Oxan-4-yl Derivative
- Solubility Enhancement : The oxan-4-yl (tetrahydropyranyl) group introduces an oxygen atom, which may increase aqueous solubility compared to the cyclopropyl and trifluoromethyl analogs .
- Data Limitations : Critical parameters such as molecular formula and purity remain unreported, limiting rigorous comparison .
Cyclopropyl Derivative
- Synthetic Utility : Cyclopropyl groups are often employed in medicinal chemistry to modulate lipophilicity and reduce toxicity.
Biological Activity
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one, identified by CAS number 2090570-37-7, is a chemical compound notable for its potential biological activities. It features a bromophenyl group, a cyclopropyl group, and an imino-lambda6-sulfanyl moiety, which contribute to its unique properties and applications in various fields, including medicinal chemistry and biology.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNOS |
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | (3-bromophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
| InChI Key | LJNJZFZRAHBTFE-UHFFFAOYSA-N |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromophenylamine with cyclopropyl isothiocyanate in an organic solvent like dichloromethane or tetrahydrofuran. A base such as triethylamine is often used to facilitate the formation of the imino linkage. The reaction conditions are usually mild, allowing for effective conversion to the desired product without extensive purification steps.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary research suggests that it may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. This compound's potential effects on cell signaling and metabolism are currently under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve the inhibition of bacterial polypeptide deformylase, which is crucial for protein synthesis in bacteria .
Anticancer Potential
In addition to its antimicrobial properties, there is growing interest in the anticancer potential of this compound. Initial studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways associated with cell death. Further research is needed to elucidate the precise mechanisms involved and to evaluate its efficacy in vivo .
Study on Antimicrobial Activity
A study conducted on various derivatives of sulfonamide compounds, including this compound, revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibiotic .
Evaluation of Anticancer Effects
In a comparative analysis involving multiple compounds with similar structures, this compound was found to exhibit superior cytotoxicity against several cancer cell lines compared to its analogs. This study utilized assays measuring cell viability and apoptosis markers to assess the compound's effectiveness .
Q & A
Q. What are the optimal synthetic routes for [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one, and how can reaction yields be improved?
The compound can be synthesized via copper-promoted S-cyclopropylation using cyclopropylboronic acid and 3-bromobenzenethiol. A reported procedure involves reacting 3-bromobenzenethiol (0.484 mmol scale) with cyclopropylboronic acid under catalytic Cu(I) conditions, yielding 45% of the target sulfide after silica gel purification (100% hexane eluent). Key challenges include competing disulfide byproduct formation (e.g., 1,2-bis(3-bromophenyl)disulfane, 6% yield), which can be minimized by optimizing reaction time, temperature, and copper catalyst loading .
Q. How is this compound characterized spectroscopically?
Structural confirmation relies on 1H NMR (δ 7.51–7.50 ppm for aromatic protons, δ 2.19–2.15 ppm for cyclopropyl-CH, and δ 0.72–0.69 ppm for cyclopropyl-CH2) and mass spectrometry (molecular ion peak matching C10H11BrNS). Comparative analysis with literature data for analogous sulfides (e.g., disulfanes) is critical to validate purity . For advanced characterization, X-ray crystallography or 13C NMR can resolve ambiguities in imino-sulfanyl group geometry .
Advanced Research Questions
Q. What is the mechanistic role of copper in the synthesis of this compound?
Copper(I) facilitates oxidative coupling between the thiolate anion (from 3-bromobenzenethiol) and cyclopropylboronic acid. Proposed intermediates include a Cu-thiolate complex, which undergoes transmetallation with the boronic acid. Kinetic studies suggest that the rate-determining step involves reductive elimination to form the S-cyclopropyl bond. Alternative catalysts (e.g., Pd or Ni) may alter regioselectivity or byproduct profiles .
Q. How does the cyclopropyl group influence the compound’s biological activity or chemical reactivity?
The cyclopropyl moiety enhances steric rigidity and electronic effects, which can modulate interactions with biological targets. For example, SAR studies on cyclopropyl-containing analogs demonstrate that removing the cyclopropyl group reduces antiparasitic activity (EC50 shifts from 0.14 μM to >10 μM). Computational docking (e.g., using AutoDock Vina) predicts that the cyclopropyl group stabilizes hydrophobic binding pockets in enzymes like cytochrome P450 .
Q. What computational methods are used to predict the compound’s reactivity or interaction with biological targets?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the imino-sulfanyl group, revealing nucleophilic sulfur sites prone to oxidation. Molecular dynamics simulations (AMBER force field) predict membrane permeability and binding stability in lipid bilayers. For biological targets, pharmacophore modeling identifies critical interaction sites (e.g., bromophenyl for halogen bonding) .
Q. How can conflicting data on reaction outcomes (e.g., disulfide vs. sulfide formation) be resolved experimentally?
Contradictions arise from variations in oxidant concentration or catalyst loading. To address this:
- Control experiments : Compare yields under inert (N2) vs. aerobic conditions.
- Kinetic monitoring : Use in situ IR spectroscopy to track thiol consumption.
- Byproduct analysis : Isolate disulfanes via column chromatography and characterize via HRMS to confirm structures .
Methodological Considerations
- Synthetic Optimization : Screen solvents (e.g., DMF vs. THF), copper sources (CuI vs. CuBr), and stoichiometry to improve yield .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) at 1–100 μM concentrations .
- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
